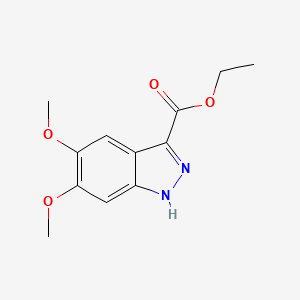
Momordin IIa
Übersicht
Beschreibung
Momordin IIa is a natural product isolated from the root of Momordica charantia, commonly known as bitter melon. It is a triterpenoid saponin glycoside that has been studied for its potential medicinal properties. Momordin IIa has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. In recent years, it has been studied for its potential use in treating various diseases, such as cancer, diabetes, and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
1. Apoptosis Induction in Leukemia Cells
Momordin I, a related compound to Momordin IIa, has been studied for its effect on cell proliferation and induction of apoptosis in human promyelocytic leukemia (HL-60) cells. It was found to be cytotoxic and induced apoptotic cell death through changes in nuclear morphology, DNA fragmentation, and modulation of apoptotic proteins (Kim, Ju, Lee, & Hwang, 2002).
2. Interaction with Renin
Research on the molecular interactions of renin with saponins including Momordin IIc (closely related to Momordin IIa) indicates that these interactions involve hydrogen bonding and hydrophobic effects. This research provides insights into the molecular mechanisms of renin inhibition, which can have implications in cardiovascular diseases and hypertension management (Zhang, Zhu, & Chen, 2019).
3. Modulation of Cellular Pathways
Momordin I, another compound similar to Momordin IIa, has been shown to inhibit the AP-1 transcriptional activity and cellular cytotoxicity in mouse fibroblast cells. This modulation of cellular pathways suggests potential therapeutic applications in conditions where AP-1 plays a crucial role (Park, Lee, Whang, & Yang, 2000).
4. Autophagy and Apoptosis in Cancer Cells
Studies on Momordin Ic, a close relative of Momordin IIa, demonstrate its role in promoting autophagy and apoptosis in human hepatoblastoma cancer cells. This finding indicates potential applications in cancer therapy and understanding the mechanisms of cell death (Mi, Xiao, Du, Wu, Qi, & Liu, 2016).
5. PPAR Activation
Momordin, extracted from bitter melon, has been shown to increase the expression and promoter activity of PPARdelta, a nuclear receptor involved in lipid metabolism and energy homeostasis. This suggests possible applications in metabolic disorders such as diabetes and dyslipidemia (Sasa, Inoue, Shinoda, Takahashi, Seo, Komoda, Awata, & Katayamá, 2009).
Wirkmechanismus
Momordin IIa, also known as “methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylate”, is a natural triterpenoid saponin . This compound has been found to have significant biofunctional effects .
Target of Action
Related compounds such as momordin ic have been shown to interact with hepatocellular carcinoma hepg2 cells .
Mode of Action
This process involves DNA fragmentation, caspase-3 activation, and PARP cleavage .
Biochemical Pathways
Momordin Ic, a related compound, has been shown to induce apoptosis through oxidative stress-regulated mitochondrial dysfunction involving the MAPK and PI3K-mediated iNOS and HO-1 pathways . It triggers reactive oxygen species (ROS) production, collapse of mitochondrial membrane potential, cytochrome c release, down-regulation of Bcl-2, and up-regulation of Bax expression .
Pharmacokinetics
It is known that related compounds like momordin ic can inhibit elevated ethanol levels in rats .
Result of Action
Related compounds like momordin ic have been shown to induce apoptosis in human hepatocellular carcinoma hepg2 cells .
Action Environment
The gastrointestinal tract is an important action site of saponins, including Momordin IIa . Environmental factors such as diet and gut microbiota may influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O18/c1-43(2)15-17-48(42(59)66-40-33(55)31(53)30(52)25(20-49)62-40)18-16-46(6)22(23(48)19-43)9-10-27-45(5)13-12-28(44(3,4)26(45)11-14-47(27,46)7)63-41-35(57)36(34(56)37(65-41)38(58)60-8)64-39-32(54)29(51)24(50)21-61-39/h9,23-37,39-41,49-57H,10-21H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYARCYFXDPRTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Momordin IIa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Momordin IIa | |
CAS RN |
95851-50-6 | |
| Record name | Momordin IIa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 - 249 °C | |
| Record name | Momordin IIa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








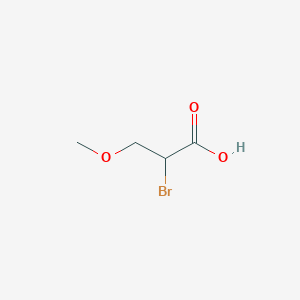
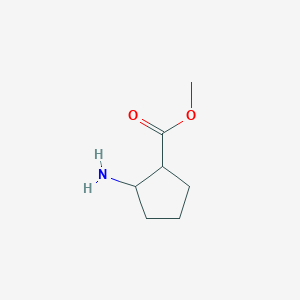
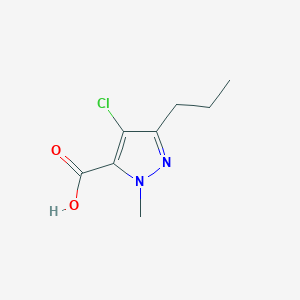
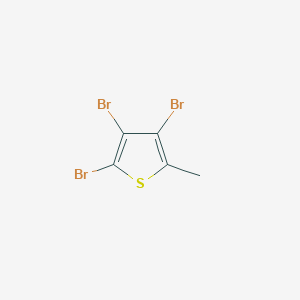
![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)

![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)
![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)
